5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H3F6NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of trifluoromethoxy and trifluoromethyl groups makes this compound highly fluorinated, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the introduction of trifluoromethoxy and trifluoromethyl groups onto a pyridine ring, followed by carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reaction temperature is usually maintained at elevated levels to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)pyridine-2-carboxylic acid
- 6-(trifluoromethyl)pyridine-2-carboxylic acid
- 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid possesses unique structural features that can influence its reactivity and applications. The presence of both trifluoromethoxy and trifluoromethyl groups provides a distinct electronic environment, which can enhance its stability and binding properties in various chemical and biological contexts.
Properties
IUPAC Name |
5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(6(16)17)15-2-5(3)18-8(12,13)14/h1-2H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHGFFFMAFQKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)OC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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